(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a piperidine ring substituted with a methyl group, connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with the 2,3-dimethylphenyl group using appropriate reagents and conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and substituted with a methyl group.
Coupling Reaction: The final step involves coupling the substituted piperazine and piperidine rings through a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Synthesis: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen functionalities.
Reduction: Using reducing agents to remove oxygen functionalities or add hydrogen.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-(2,3-Dimethylphenyl)piperazin-1-yl)-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
Uniqueness
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both piperazine and piperidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-7-9-21(10-8-15)19(23)22-13-11-20(12-14-22)18-6-4-5-16(2)17(18)3/h4-6,15H,7-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTBGZLEFOOMEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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